molecular formula C22H23N3O2 B2591496 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone CAS No. 2380189-86-4

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone

Cat. No. B2591496
CAS RN: 2380189-86-4
M. Wt: 361.445
InChI Key: RUBNGODBFXVYIQ-UHFFFAOYSA-N
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Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the azetidine class of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of various cellular pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone exhibits various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone in lab experiments is its potential pharmacological activity. This makes it a useful tool for studying various cellular pathways and identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone. One direction is the further exploration of its potential pharmacological properties, including its use as an anti-inflammatory agent and as a potential treatment for neurological disorders. Another direction is the development of more efficient synthesis methods for this compound, which may improve its availability for research purposes. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects and limitations.

Synthesis Methods

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone has been achieved using a variety of methods. One of the methods involves the reaction of 2-cyclopropylbenzimidazole with ethyl 2-bromoacetate, followed by reduction and cyclization to form the azetidine ring. The resulting compound is then reacted with 2-ethoxybenzaldehyde to form the final product.

Scientific Research Applications

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone has been studied for its potential pharmacological properties. It has been found to exhibit activity against various targets, including enzymes and receptors. Some of the potential applications of this compound include its use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for neurological disorders.

properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-20-10-6-3-7-17(20)22(26)24-13-16(14-24)25-19-9-5-4-8-18(19)23-21(25)15-11-12-15/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGODBFXVYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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